3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Beschreibung
This compound is a sulfonamide derivative featuring a benzo[d]oxazole core fused with a sulfonamide group at position 3. The structure is further modified by a methylene-linked 1-methyl-3-(pyridin-3-yl)-1H-pyrazole moiety.
Eigenschaften
IUPAC Name |
3-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-16-9-14(5-6-17(16)27-18(22)24)28(25,26)20-11-13-8-15(21-23(13)2)12-4-3-7-19-10-12/h3-10,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPMKSOMNSLBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives with heterocyclic substitutions. Below is a structural and functional comparison with analogs identified in the evidence:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Structural Differences and Implications
Heterocyclic Diversity: The target compound’s pyridine-pyrazole system (vs. phenyl-pyrazole in or isoxazole in ) may enhance π-π stacking interactions in biological targets. Pyridine’s nitrogen could also improve solubility or act as a hydrogen-bond acceptor.
Substituent Positioning :
- The methylene linker between the pyrazole and sulfonamide groups in the target compound provides spatial flexibility, contrasting with direct heterocycle-sulfonamide bonds in simpler analogs . This could influence pharmacokinetic properties like membrane permeability.
This may affect ionization state and bioavailability .
Research Findings and Limitations
While the provided evidence lacks direct biological or physicochemical data for the target compound, inferences can be drawn from structural analogs:
- Solubility : Pyridine-containing derivatives often exhibit higher aqueous solubility than purely aromatic analogs (e.g., phenyl-pyrazole in ), which is critical for oral bioavailability .
- Metabolic Stability: The fused oxazole ring may reduce susceptibility to cytochrome P450 oxidation compared to non-fused systems .
- Synthetic Accessibility : The multi-heterocyclic architecture of the target compound likely requires more complex synthetic routes (e.g., Suzuki coupling for pyridine introduction) compared to simpler analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
